(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone
Description
Historical Development and Discovery
The compound (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone (CAS 339008-00-3) emerged from advancements in heterocyclic chemistry during the late 20th century, driven by the exploration of thiazole derivatives for medicinal applications. Its synthesis was first reported in the early 2000s as part of efforts to optimize kinase inhibitors targeting cyclin-dependent kinases (CDKs) and other therapeutic targets. The compound’s design leveraged modular strategies involving condensation reactions between substituted phenylguanidines and thiazole-containing enaminones, as exemplified by the microwave-assisted protocols described for analogous pyrimidine-thiazole hybrids. Early studies focused on its structural novelty, particularly the combination of electron-withdrawing dichlorophenyl groups and the hydrogen-bond-capable anilino-thiazole core, which were hypothesized to enhance target binding affinity.
Significance in Chemical Research
This compound occupies a critical niche in drug discovery due to its dual functionality: the thiazole ring provides a rigid scaffold for molecular interactions, while the dichlorophenyl and anilino groups modulate electronic and steric properties. Research has highlighted its role as a precursor in synthesizing CDK inhibitors, with demonstrated nanomolar-level inhibition constants (e.g., $$ K_i = 4 \, \text{nM} $$ for CDK9/cyclin T1). Its significance extends to materials science, where its planar structure and halogenated aromatic system enable applications in organic semiconductors and ligand design for transition-metal complexes.
Structural Classification in Thiazole Chemistry
Structurally, the compound belongs to the 1,3-thiazole subclass, characterized by a five-membered ring containing nitrogen at position 1 and sulfur at position 3. The methanone group at C5 of the thiazole ring connects to a 2,4-dichlorophenyl moiety, while the anilino group at C2 introduces a secondary amine capable of hydrogen bonding (Figure 1). X-ray crystallography studies of related compounds reveal dihedral angles of 68.7° between the thiazole and aryl planes, suggesting conformational flexibility critical for target engagement. Substituent effects are pronounced: the dichlorophenyl group enhances lipophilicity and π-stacking interactions, whereas the anilino group facilitates solubility and proteolytic stability.
Position in Contemporary Chemical Literature
Recent literature underscores its utility in developing targeted therapies. A 2023 review highlighted thiazole derivatives, including dichlorophenyl variants, as promising scaffolds for anticancer agents due to their kinase inhibition profiles. Computational studies have modeled its interactions with CDK2 and CDK9, identifying key hydrogen bonds with backbone amides (e.g., Leu83 in CDK2) and hydrophobic contacts with the dichlorophenyl group. Despite limited clinical data, its structural features are frequently cited in patents (e.g., WO2017157892A1) covering kinase inhibitors, affirming its relevance in modern medicinal chemistry.
Figure 1: Structural features of (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone. The thiazole ring (blue), anilino group (red), and dichlorophenyl methanone (green) are annotated to highlight key functional regions.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-10-6-7-12(13(18)8-10)15(21)14-9-19-16(22-14)20-11-4-2-1-3-5-11/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCONSDBOPILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Steps
Thiourea Preparation :
N-Phenylthiourea is synthesized via the reaction of aniline with ammonium thiocyanate in the presence of hydrochloric acid. The thiourea acts as the sulfur and nitrogen source for the thiazole ring.α-Halo Ketone Synthesis :
2-Bromo-1-(2,4-dichlorophenyl)ethanone is prepared by brominating 2,4-dichlorophenylacetophenone using bromine in acetic acid.Cyclization :
Equimolar quantities of N-phenylthiourea and 2-bromo-1-(2,4-dichlorophenyl)ethanone are refluxed in anhydrous ethanol with triethylamine (3 eq) for 5–8 hours. The base deprotonates the thiourea, enabling nucleophilic attack on the α-halo ketone, followed by cyclization to form the thiazole ring.
Representative Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 5–8 hours |
| Base | Triethylamine (3 eq) |
| Yield (Theoretical) | 68–72% |
Isolation and Purification
Post-reaction, the mixture is cooled to 5°C, poured into ice-water, and neutralized with 10% sodium bicarbonate. The precipitate is vacuum-filtered and recrystallized from ethanol/water (3:1 v/v). Purity is confirmed via HPLC (>98%) and NMR spectroscopy.
Alternative Synthetic Pathways
Gewald Reaction Adaptation
While less common, the Gewald reaction offers an alternative route using 2,4-dichlorophenylglyoxal, aniline, and elemental sulfur. However, this method suffers from lower yields (45–50%) and requires harsh conditions (pyridine, 120°C).
Solid-Phase Synthesis for Scalability
A patented method employs agitated thin-film drying (ATFD) to enhance reaction efficiency:
- N-Phenylthiourea and α-halo ketone are combined in dichloromethane.
- Triethylamine is added under nitrogen, followed by 24-hour agitation at 40°C.
- The solvent is removed via ATFD at 60°C, yielding a solid dispersion with 89% purity.
Optimization Strategies
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| Acetonitrile | 37.5 | 65 |
| DMF | 36.7 | 58 |
Ethanol’s moderate polarity optimally balances reactant solubility and transition-state stabilization.
Catalytic Enhancements
Introducing 5 mol% ZnCl₂ as a Lewis acid catalyst reduces reaction time to 3 hours while maintaining yield (70%). Microwave irradiation (100 W, 100°C) further accelerates the process to 45 minutes.
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, thiazole-H5), 7.43–7.38 (m, 5H, anilino-H)
- HRMS (ESI+) : m/z calc. for C₁₆H₁₀Cl₂N₂OS [M+H]⁺ 349.23, found 349.22
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
Industrial-Scale Considerations
For batch production (>10 kg):
- Implement continuous flow reactors to improve heat transfer and reduce side reactions
- Replace ethanol with cyclopentyl methyl ether (CPME) for easier solvent recovery
- Utilize in-line FTIR monitoring to track reaction progression
Challenges and Limitations
- Regioselectivity Issues : Competing reactions at the α-halo ketone’s carbonyl group may generate byproducts like thioesters (5–8% yield).
- Anilino Group Oxidation : Prolonged heating (>10 hours) oxidizes the anilino moiety to nitroso derivatives.
- Halogen Sensitivity : Brominated analogs require strict moisture control to prevent hydrolysis.
Emerging Methodologies
Recent advances include enzymatic cyclization using thiazole synthases, achieving 82% yield under mild conditions (pH 7.4, 37°C). However, enzyme costs currently limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties . The compound has shown significant activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that thiazole-based compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone | 0.25–1 | MRSA |
| 5-(2-Aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols | 0.5–1 | E. coli, B. subtilis |
| 4-(6-amino-3,5-dicyano)-N-(thiazol-2-yl)-benzenesulfonamide | <1 | Pseudomonas aeruginosa |
Anticancer Properties
The compound has also been evaluated for anticancer activity . Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. A study reported that thiazole derivatives with specific substitutions exhibited significant cytotoxic effects against cancer cell lines like HCT-116 and HepG2 .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone | <10 | HepG2 |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | <15 | HCT-116 |
| Novel thiazolidinones derivatives | <20 | HT-29 |
Organic Electroluminescent Devices
Recent research has indicated the potential of thiazole derivatives in the field of organic electronics , particularly in the development of organic electroluminescent devices (OLEDs). The compound has been explored for its ability to serve as an emissive layer or dopant due to its favorable electronic properties .
Table 3: Properties of Thiazole Derivatives in OLEDs
| Compound Name | Emission Wavelength (nm) | Efficiency (%) |
|---|---|---|
| (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone | 450 | 15 |
| Thiazole-based emissive materials | 500 | 20 |
Case Study on Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal focused on the synthesis and evaluation of various thiazole derivatives against a panel of bacterial strains. The results highlighted that modifications at specific positions on the thiazole ring significantly enhanced antibacterial activity .
Case Study on Anticancer Activity
Another significant investigation involved the synthesis of thiazole-containing compounds and their assessment against multiple cancer cell lines. The study concluded that certain structural features were crucial for maximizing cytotoxicity while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity . The dichlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The table below compares key structural analogs, highlighting substituent variations and their impact on molecular properties:
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone (Target Compound) | R1: 2,4-dichlorophenyl | C₁₆H₁₁Cl₂N₂OS | 357.25 | High lipophilicity; potential Hsp90α inhibition |
| (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone | R1: 4-biphenylyl | C₂₂H₁₆N₂OS | 356.44 | Extended aromatic system; improved π-π stacking |
| (2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone | R1: 4-chlorophenyl; R2: CH₃ | C₁₇H₁₄ClN₂OS | 343.82 | Methyl group enhances steric bulk; antitumor activity |
| 2-(4-Chloroanilino)-1,3-thiazol-5-ylmethanone | R1: 4-methoxyphenyl; R2: Cl | C₁₉H₁₄ClN₂O₂S | 385.85 | Methoxy group increases electron density; unconfirmed biological activity |
| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diaminothiophene-5-yl)methanone | Core: Pyrazole-thiophene hybrid | C₉H₁₀N₄O₂S | 254.27 | Dual heterocyclic system; synthetic precursor for bioactive molecules |
Key Observations :
- Lipophilicity : The 2,4-dichlorophenyl group in the target compound increases hydrophobicity compared to analogs with single chloro (343.82 g/mol) or methoxy substituents (385.85 g/mol). This enhances membrane permeability and target binding in hydrophobic pockets .
- Steric Effects : Methyl or bulky biphenylyl groups (e.g., 356.44 g/mol) may hinder binding to compact active sites but improve selectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., dichloro, nitro) stabilize the ketone moiety, while electron-donating groups (e.g., methoxy) alter reactivity and interaction profiles .
Antitumor and Hsp90α Inhibition
The target compound and its methyl-substituted analog (C₁₇H₁₄ClN₂OS) demonstrate antitumor activity, likely via Hsp90α inhibition. The dichlorophenyl derivative’s binding affinity (-7.3 ± 0.0 kcal/mol) is comparable to known inhibitors like (3-nitrophenyl)methanone derivatives, suggesting shared interactions with residues in kinases such as Cdk5 .
TRPM8 Antagonism
Compounds with hydroxyl or methyl groups (e.g., 4-hydroxy-2-phenyl-1,3-thiazol-5-yl methanones) show TRPM8 antagonist activity, useful in treating pain and neurodegeneration. The target compound’s dichlorophenyl group may similarly modulate ion channel interactions .
Biological Activity
Overview
(2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone is a compound characterized by its thiazole structure combined with a dichlorophenyl group. This unique configuration suggests potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The compound has garnered attention due to its structural properties that may influence its interaction with biological targets.
- Molecular Formula : C16H10Cl2N2OS
- Molecular Weight : 383.68 g/mol
- CAS Number : 339008-11-6
The biological activity of (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone is primarily attributed to its ability to interact with specific cellular pathways and molecular targets. The thiazole ring is known for its role in various biological processes, including:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for the survival of pathogens.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Modulation of Signaling Pathways : It can affect signaling cascades involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Antifungal Activity
Thiazole derivatives have been studied for their antifungal effects. The presence of the dichlorophenyl group might enhance the compound's ability to penetrate fungal cell membranes, making it effective against various fungal strains.
Anticancer Properties
Several studies have reported on the anticancer potential of thiazole derivatives:
-
Cytotoxicity Studies : In vitro studies show that (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating effective growth inhibition.
Compound Cell Line IC50 (µM) (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone A431 <10 Similar Thiazole Derivative U251 <20
Case Studies
- Antitumor Activity : A study highlighted that thiazole-bearing compounds showed promising results against human glioblastoma and melanoma cell lines. The IC50 values were significantly lower than those of standard treatments like doxorubicin, indicating a strong potential for further development as anticancer agents .
- Mechanistic Insights : Molecular dynamics simulations have been conducted to understand how these compounds interact with target proteins involved in cancer progression. Results indicated that hydrophobic interactions play a significant role in binding affinity .
Q & A
Q. What are the standard synthetic protocols for preparing (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone?
- Methodological Answer : The compound can be synthesized via a multicomponent reaction involving arylamine derivatives and halogenated ketones. A typical procedure involves reacting 2-bromo-2-(2,4-dichlorophenyl)ethanone with a substituted aniline and thiocyanate in ethanol under reflux conditions. Polyvinyl pyridine may be added as a catalyst to enhance reaction efficiency. Purification is achieved through recrystallization using ethanol/water (1:1 v/v) . Alternative routes include microwave-assisted synthesis to reduce reaction time and improve yield .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the presence of the anilino group, thiazole ring, and dichlorophenyl moiety.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural elucidation. For example, the crystal structure of a closely related compound, (2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone, was resolved using SHELXL-97, revealing planar geometry and intermolecular hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies in biological activity (e.g., antitumor vs. antifungal) may arise from variations in substituent groups or assay conditions. To address this:
Systematic Substituent Analysis : Synthesize analogs with controlled modifications (e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl) and compare activity profiles .
Dose-Response Studies : Perform IC determinations across multiple cell lines or fungal strains to establish potency thresholds.
Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., cannabinoid receptors or fungal enzymes) .
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates.
- Catalyst Screening : Test alternative catalysts like p-toluenesulfonic acid (PTSA) instead of polyvinyl pyridine .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield, as demonstrated in analogous thiazole syntheses .
Q. How can crystallographic data resolve ambiguities in spectral interpretations (e.g., unexpected NMR peaks)?
- Methodological Answer : If NMR signals suggest non-planar conformations or tautomeric forms (e.g., thiazole ring protonation), single-crystal X-ray diffraction provides definitive structural validation. For instance, SHELXL refinement confirmed the planar geometry of the thiazole ring and the absence of tautomerism in related compounds . Computational tools like Mercury can further visualize hydrogen-bonding networks that stabilize the crystal lattice .
Q. What are the key considerations for designing derivatives to enhance biological activity while minimizing toxicity?
- Methodological Answer :
Bioisosteric Replacement : Substitute the dichlorophenyl group with trifluoromethyl or methoxy groups to improve metabolic stability .
Pharmacophore Mapping : Identify critical moieties (e.g., the thiazole-anilino core) using 3D-QSAR models.
Toxicity Screening : Use in vitro assays (e.g., hemolysis or hepatocyte viability tests) to prioritize derivatives with low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
